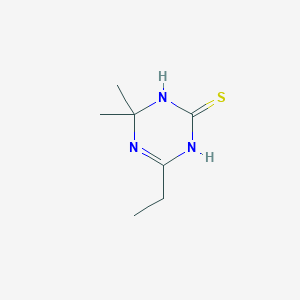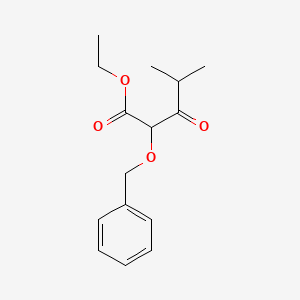![molecular formula C28H26N4 B14309620 1,1'-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine CAS No. 114491-63-3](/img/structure/B14309620.png)
1,1'-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diyl groups and phenylene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine typically involves a Schiff base condensation reaction. This reaction is carried out by condensing 2-hydroxy-1-naphthaldehyde with bis(4-aminophenoxy)ethane under controlled conditions . The reaction is usually performed in a solvent such as methanol, and the resulting product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as conductivity or magnetism.
Mecanismo De Acción
The mechanism of action of 1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine involves its ability to form stable complexes with metal ions. This is achieved through coordination bonds between the nitrogen atoms in the hydrazine groups and the metal ions . These complexes can then participate in various chemical reactions, influencing the reactivity and properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Ethane-1,2-diylbis(pentabromobenzene)
- 1,1’-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]
- 1,2-Bis(phenylthio)ethane
Uniqueness
1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property distinguishes it from other similar compounds, making it valuable in coordination chemistry and materials science.
Propiedades
Número CAS |
114491-63-3 |
|---|---|
Fórmula molecular |
C28H26N4 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
[phenyl-[2-[2-[2-(C-phenylcarbonohydrazonoyl)phenyl]ethyl]phenyl]methylidene]hydrazine |
InChI |
InChI=1S/C28H26N4/c29-31-27(23-13-3-1-4-14-23)25-17-9-7-11-21(25)19-20-22-12-8-10-18-26(22)28(32-30)24-15-5-2-6-16-24/h1-18H,19-20,29-30H2 |
Clave InChI |
QATMNBFIVUZLLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2CCC3=CC=CC=C3C(=NN)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
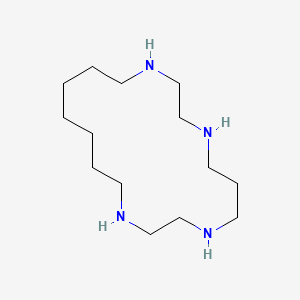
silane](/img/structure/B14309553.png)
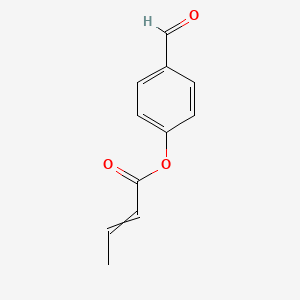
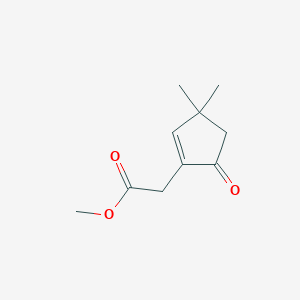
![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
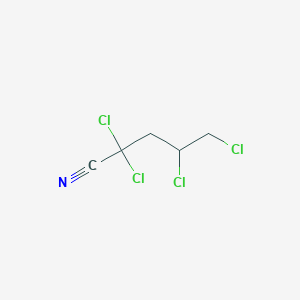
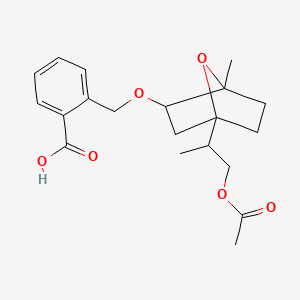
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
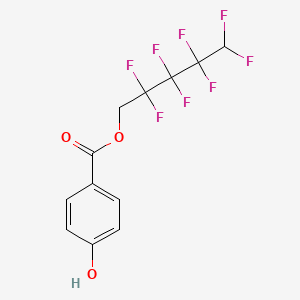
![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)
